molecular formula C13H20N2O B1279385 4-(Aminomethyl)-1-benzylpiperidin-4-ol CAS No. 23804-68-4

4-(Aminomethyl)-1-benzylpiperidin-4-ol

Cat. No.: B1279385
CAS No.: 23804-68-4
M. Wt: 220.31 g/mol
InChI Key: IWYHVVSOLJTLRK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-benzylpiperidin-4-ol is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a benzyl group

Biochemical Analysis

Biochemical Properties

4-(Aminomethyl)-1-benzylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of neurotransmitters. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and, consequently, the biochemical pathways they regulate. For instance, it may interact with monoamine oxidase, an enzyme that degrades neurotransmitters like dopamine and serotonin, thereby influencing neurotransmitter levels in the brain .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it has been shown to modulate signaling pathways related to neurotransmitter release and uptake, which can impact synaptic plasticity and neuronal communication. Additionally, this compound can alter gene expression patterns by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, either activating or inhibiting their function. For example, the compound may bind to G-protein coupled receptors (GPCRs) on the cell surface, triggering a cascade of intracellular signaling events that alter cellular responses. Additionally, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, the compound has shown varying degrees of stability depending on environmental conditions such as pH, temperature, and exposure to light. Over time, degradation products may form, which can influence the compound’s efficacy and safety. Long-term studies have indicated that this compound can have sustained effects on cellular function, although the specific outcomes may vary based on the experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function. At higher doses, toxic or adverse effects can occur, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal benefits without significant side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its synthesis and degradation. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it may affect the metabolism of amino acids and neurotransmitters, impacting overall cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier proteins. Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its biochemical activity. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-benzylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminomethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(Aminomethyl)-1-benzylpiperidin-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • N-Benzylpiperidine
  • 4-(Methoxyphenyl)aminomethyl derivatives

Uniqueness

4-(Aminomethyl)-1-benzylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and benzyl groups allows for versatile reactivity and potential therapeutic applications .

Properties

IUPAC Name

4-(aminomethyl)-1-benzylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYHVVSOLJTLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439621
Record name 4-(aminomethyl)-1-benzylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23804-68-4
Record name 4-(aminomethyl)-1-benzylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-1-benzylpiperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To neat 1-benzyl-4-piperidone (2.22 mL, 12 mmol) was added trimethylsilyl cyanide (1.95 mL, ˜15 mmol) and zinc iodide (˜5 mg). The solution was stirred for 6 hours or until reaction was completed as indicated by tlc. This oil was dissolved in diethyl ether (30 mL), filtered to remove some solid and added dropwise to a solution of diethyl ether (15 mL) containing 1M lithium aluminium hydride/diethyl ether (30 mL). After stirring at ambient temp. for 2 hours, the reaction was carefully quenched with aqueous sat'd sodium sulfate. This suspension was diluted with more diethyl ether, filtered to remove solids, and the solvent evaporated under partial vacuum to give the crude title compound as an oil.
Quantity
2.22 mL
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a pre-cooled solution (20° C.) of 1-benzyl-4-piperidone (35.0 mL, 196 mmol) and triethylamine (5.5 mL, 40 mmol) was added trimethylsilylcyanide (32.0 mL, 240 mmol), portionwise over 10 minutes. Once the addition was complete, the reaction mixture was stirred at room temperature for 3 hours. This reaction mixture was then cautiously added (10 mL portions over 12 minutes) to a stirring mixture of lithium aluminum hydride (8.5 g, 224 mmol) in tetrahydrofuran (420 mL). Once the addition was complete the reaction mixture was refluxed for 1.5 hours. After cooling to room temperature, the reaction was quenched with water (8.5 mL), followed by 1N NaOH (8.5 mL), and then water (2×8.5 mL). The resulting mixture was allowed to stir at room temperature overnight. The solids were filtered off and rinsed with DCM and ethanol. The filtrate was concentrated down to a solid and then purified by flash chromatography (0-20% methanol in DCM with 1% NH4OH) to give compound 397 as a yellow solid (39.7 g, 92%). LCMS-ESI (POS), M/Z, M+1: Found 221.2, Calculated 221.2.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
420 mL
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods III

Procedure details

A mixture of 1-benzyl-4-hydroxy-piperidine-4-carbonitrile (5.00 g, 19.78 mmol) and BH3.THF (59.35 mmol, 59.35 mL, 1M in THF) was heated at 80° C. for 1 h. Cooled to 0° C. and quenched with conc. HCl (20 mL), the reaction solution was then stirred at rt in 1 h. The reaction solution was basified with 10N NaOH to pH 8, and extracted with ethyl acetate (3×100 mL). The combined extracts were washed with water (50 mL), brine (30 mL), dried over Na2SO4, filtered and concentrated in vacuo to give 4-aminomethyl-1-benzyl-piperidin-4-ol.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
59.35 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A suspension of the compound prepared in Example 248 (4.00 g) in tetrahydrofuran (90 mL) was treated with lithium aluminum hydride (1.75 g) slowly at 0° C. The mixture was allowed to stir at room temperature overnight, cooled to 0° C. and treated with Rochelle's salt (sodium potassium tartrate; 400 g). After stirring at room temperature for 3 hours, the organic phase was separated and the aqueous layer extracted with ethyl acetate. The combined organic extracts were dried and evaporated in vacuo to obtain the title compound (3.76 g) having the following physical data.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
400 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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